molecular formula C22H25N3O5S B2674790 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE CAS No. 845733-40-6

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Cat. No.: B2674790
CAS No.: 845733-40-6
M. Wt: 443.52
InChI Key: KORIJNDJSVWMKV-UHFFFAOYSA-N
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Description

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and aromatic substituents, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the piperidine and aromatic sulfonyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-6-9-18(10-7-15)31(26,27)25-12-4-5-17(14-25)22-23-21(24-30-22)16-8-11-19(28-2)20(13-16)29-3/h6-11,13,17H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIJNDJSVWMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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